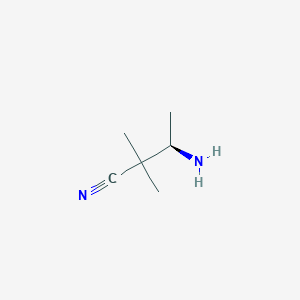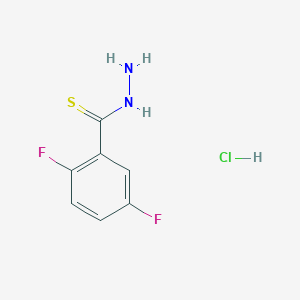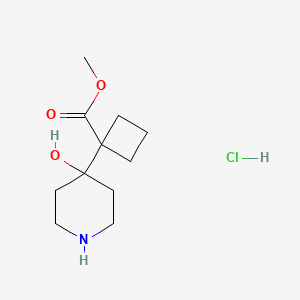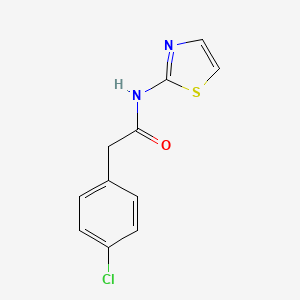![molecular formula C19H15N5O5S3 B2499483 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-28-1](/img/structure/B2499483.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O5S3 and its molecular weight is 489.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of various compounds related to the core chemical structure of interest. These include the development of novel compounds with potential biological activities, characterized by various spectroscopic techniques. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate has been reported, highlighting the methods for creating structurally complex molecules with potential biological implications (Tang Li-jua, 2015).
Carbonic Anhydrase Inhibition
Some studies have explored the carbonic anhydrase inhibitory properties of metal complexes derived from sulfonamide-containing compounds similar to the chemical structure . These complexes have been found to exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential for therapeutic application (Nurgün Büyükkıdan et al., 2013).
Antiproliferative Activities
The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines have also been investigated. Some compounds have shown selective effects against specific tumor cells, indicating their potential as lead compounds for the development of new anticancer therapies (Samet Mert et al., 2014).
Antimicrobial and Antifungal Action
Additionally, compounds with structural similarities have been synthesized and tested for their antimicrobial and antifungal activities. These studies have identified substances with significant activity against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents (I. Sych et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, an amino acid that is essential for various cellular processes, including proliferation .
Mode of Action
The compound acts as a GLS inhibitor . It binds to the active site of the enzyme, thereby blocking its activity . This inhibition disrupts the normal metabolic pathway of glutamine, leading to a decrease in the production of glutathione (GSH), a molecule that is critical for cellular growth and proliferation .
Biochemical Pathways
The inhibition of GLS disrupts the glutamine metabolic pathway . Under normal conditions, GLS catalyzes the hydrolysis of glutamine to glutamate, which is then used to synthesize GSH . GSH is a key downstream product of this pathway and plays a vital role in promoting the proliferation of triple-negative breast cancer (TNBC) cells . Therefore, the inhibition of GLS leads to a decrease in GSH production, disrupting the normal proliferation of these cells .
Pharmacokinetics
The compound is part of a self-assembled nanoparticle platform (bch nps), which includes a gls inhibitor, a photosensitizer, and a human serum albumin (hsa) shell . This platform may enhance the bioavailability of the compound, allowing it to effectively coordinate the intervention of glutamine metabolism for TNBC treatment .
Result of Action
The result of the compound’s action is the effective eradication of TNBC tumors and the inhibition of tumor metastasis . By inhibiting GLS activity and disrupting glutamine metabolism, the compound reduces GSH production, thereby inhibiting the proliferation of TNBC cells . In addition, the compound enhances the photodynamic effect of the photosensitizer Chlorin e6 (Ce6), which produces an excess of reactive oxygen species (ROS) that directly kill tumor cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of glutamine in the tumor microenvironment can affect the efficacy of the compound . TNBC cells have a higher demand for glutamine and are more prone to glutamine depletion . Therefore, the compound’s efficacy may be enhanced in environments with low glutamine levels . Additionally, the stability of the compound may be affected by its inherent instability and insolubility .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S3/c1-2-17-21-22-19(31-17)23-32(28,29)14-6-3-12(4-7-14)20-18(25)16-10-11-9-13(24(26)27)5-8-15(11)30-16/h3-10H,2H2,1H3,(H,20,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOCAPAPPIQECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)
![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)
![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)


![5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)


![1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2499414.png)
![3-bromo-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)
